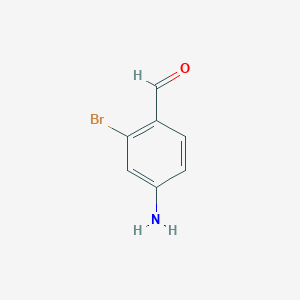

4-Amino-2-bromobenzaldehyde

Descripción

Significance in Contemporary Chemical Synthesis

The strategic placement of the amino, bromo, and aldehyde functionalities on the aromatic ring allows for a diverse range of chemical transformations. This trifecta of reactive sites enables chemists to selectively perform reactions at each position, leading to the construction of highly functionalized molecules. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group, ortho and para to a bromine atom respectively, influences the reactivity of the aromatic ring and the functional groups themselves. This electronic interplay is crucial for its utility in modern synthetic strategies.

Role as a Precursor in Complex Molecule Construction

4-Amino-2-bromobenzaldehyde serves as a key starting material in the synthesis of various heterocyclic compounds and other complex molecular architectures. The aldehyde group can readily undergo condensation reactions, while the amino group and the bromine atom can participate in a variety of coupling reactions. This multi-faceted reactivity allows for the sequential or tandem introduction of different molecular fragments, facilitating the efficient assembly of intricate target molecules. Its application is particularly notable in the preparation of pharmaceutical intermediates and other biologically active compounds.

Historical Context of Related Aromatic Aldehyde and Amine Chemistry

The chemistry of aromatic aldehydes and amines has a rich history, forming the bedrock of synthetic organic chemistry. The discovery of the reactivity of aldehydes with amines to form Schiff bases by Hugo Schiff in the 19th century was a seminal moment. youtube.com These reactions, involving the formation of a carbon-nitrogen double bond, are fundamental in both synthetic chemistry and biochemistry. youtube.comlibretexts.org Similarly, the chemistry of aromatic amines has been extensively studied, particularly in the context of the dye industry and later in the development of pharmaceuticals. nih.gov The understanding of their electronic properties and reactivity has paved the way for the development of numerous named reactions and synthetic methodologies that are now routinely employed in the synthesis of complex molecules. The integration of a halogen atom, like bromine, into such structures further expanded their synthetic potential, particularly with the advent of transition-metal-catalyzed cross-coupling reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-bromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFVRMKCYRWLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2 Bromobenzaldehyde

Established Reaction Pathways for Amino-Bromobenzaldehyde Formation

Traditional synthetic routes to aminobenzaldehydes, including the target compound 4-amino-2-bromobenzaldehyde, often rely on a set of well-understood and robust chemical transformations. These pathways typically involve the manipulation of functional groups on a pre-functionalized benzene (B151609) ring.

Reductive Transformations of Substituted Nitroaromatics

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the context of this compound, this would involve the selective reduction of a nitro group in a precursor such as 2-bromo-4-nitrobenzaldehyde. A variety of reducing agents can be employed for this transformation, with the choice often depending on factors like functional group tolerance and reaction conditions.

Commonly used methods include catalytic hydrogenation, often with a palladium catalyst on a carbon support (Pd/C) and hydrogen gas. Another widely used method involves the use of metal salts in acidic media, such as tin(II) chloride in hydrochloric acid. These methods are generally high-yielding and reliable for the conversion of the nitro group to a primary amine while leaving the aldehyde and bromo functionalities intact.

Table 1: Representative Reductive Transformation

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 2-Bromo-4-nitrobenzaldehyde | SnCl₂·2H₂O, Ethanol (B145695) | This compound | A standard method for nitro group reduction in the presence of other sensitive functional groups. |

Oxidation Protocols for Aminobromobenzyl Alcohols

An alternative synthetic approach involves the oxidation of a benzyl (B1604629) alcohol to an aldehyde. For the synthesis of this compound, the corresponding precursor would be (4-amino-2-bromophenyl)methanol. nih.gov The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A frequently used reagent for this purpose is manganese dioxide (MnO₂), which is particularly effective for the oxidation of benzylic and allylic alcohols. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating. Other modern oxidation methods, such as those employing catalytic systems like TEMPO with a co-oxidant, can also be applied for this transformation, often offering higher selectivity and milder reaction conditions. orgsyn.org

Table 2: Oxidation of (4-amino-2-bromophenyl)methanol

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

Multi-Step Approaches from Halogenated Benzoic Acid Precursors

A versatile, multi-step synthesis of this compound can be designed starting from a halogenated benzoic acid derivative, such as 2-bromo-4-aminobenzoic acid. This approach typically involves two key steps: the reduction of the carboxylic acid to a benzyl alcohol, followed by the oxidation of the alcohol to the desired aldehyde, as described in the previous section.

The initial reduction of the carboxylic acid can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can be employed. Following the reduction to (4-amino-2-bromophenyl)methanol, the subsequent oxidation step, for instance with manganese dioxide, yields the final product, this compound. This two-step sequence provides a reliable pathway from readily available benzoic acid precursors.

Emerging Strategies in Aminobromobenzaldehyde Synthesis

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for the construction of complex aromatic molecules. These emerging strategies often involve the use of transition metal catalysts or highly selective organometallic reagents.

Transition Metal-Catalyzed Routes (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. For the preparation of this compound, a palladium-catalyzed formylation reaction represents a cutting-edge approach. This can be envisioned starting from a dihalogenated aniline (B41778) derivative. For instance, a suitably protected 4-amino-1,2-dibromobenzene could undergo a selective palladium-catalyzed formylation at the 2-position.

One such method involves the use of synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov Another innovative approach utilizes formic acid as a convenient and safer source of carbon monoxide for the formylation of aryl halides. organic-chemistry.org These methods offer the potential for direct and efficient introduction of the aldehyde group.

Table 3: Potential Palladium-Catalyzed Formylation

| Substrate | Formyl Source | Catalyst System | Product |

|---|---|---|---|

| Protected 4-amino-1,2-dibromobenzene | CO/H₂ | Pd(OAc)₂ / Phosphine Ligand | Protected this compound |

Metal-Halogen Exchange and Formylation Techniques

Metal-halogen exchange reactions, particularly lithium-halogen exchange, provide a powerful tool for the regioselective functionalization of aryl halides. princeton.edubeilstein-journals.org This strategy can be applied to the synthesis of this compound, likely starting from a protected 4-amino-1,2-dibromobenzene to ensure compatibility of the amino group with the organolithium reagent.

The reaction would involve treating the protected starting material with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The greater kinetic acidity of the proton ortho to the bromine atom at the 2-position can facilitate selective lithium-halogen exchange at this site. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent deprotection of the amino group would yield the final product. This method offers high regioselectivity and is a valuable tool for constructing highly substituted aromatic systems.

Green Chemistry Approaches and Sustainable Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of green chemistry principles in the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ renewable resources and catalysts.

One notable sustainable method involves the reduction of 4-Bromo-2-nitrobenzaldehyde using natural reagents. A specific example is the use of vasicine, an alkaloid extracted from the plant Adhatoda vasica, as a reducing agent in ethylene (B1197577) glycol. This reaction proceeds at a moderate temperature of 80°C and avoids the use of heavy metal reductants, which are common in traditional nitro group reductions but pose significant environmental hazards. chemicalbook.com The reaction mixture is worked up through a simple extraction with ethyl acetate (B1210297), followed by chromatographic purification. chemicalbook.com

Drawing inspiration from sustainable syntheses of other amino compounds, further green methodologies can be proposed for this compound. Enzymatic synthesis, for instance, represents a highly attractive green alternative. frontiersin.org Engineered enzymes, such as glutamate (B1630785) dehydrogenase, have been successfully used to synthesize amino acids from keto-acid precursors with high stereoselectivity and efficiency, using ammonia (B1221849) as the amino donor and generating minimal waste. frontiersin.org A similar biocatalytic reductive amination strategy could potentially be developed for a suitable precursor to this compound.

Furthermore, the principles of green chemistry encourage the use of natural, waste-derived catalysts and environmentally safe solvents like water. For example, catalysts derived from waste snail shells, which are rich in calcium oxide, have been effectively used to promote heterocyclization reactions in water at ambient temperatures. oiccpress.com Adopting such catalysts and solvent systems for the synthesis of this compound could significantly improve the sustainability profile of its production.

Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure high purity. The choice of technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Chromatographic separations and recrystallization are the most prominently utilized methods.

Chromatographic Separations

Column chromatography is a highly effective technique for purifying this compound and its isomers. chemicalbook.comorgsyn.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. orgsyn.org

For closely related isomers like 2-Amino-5-bromobenzaldehyde, a detailed column chromatography procedure has been documented, which provides a reliable template for purifying this compound. The crude product is dissolved in a minimum volume of a solvent like chloroform and loaded onto a silica gel column. orgsyn.org The separation is then achieved by eluting the column with a non-polar solvent system, such as a mixture of ethyl acetate and hexanes. orgsyn.org The fractions are collected and monitored, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product. chemicalbook.com After combining the pure fractions, the solvent is removed under reduced pressure to yield the purified aldehyde. orgsyn.org

The table below summarizes typical conditions used in the chromatographic purification of aminobenzaldehyde derivatives.

Table 1: Typical Parameters for Chromatographic Purification

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel (e.g., 230-400 mesh) | orgsyn.org |

| Mobile Phase (Eluent) | 10% Ethyl Acetate in Hexanes | orgsyn.org |

| Loading Solvent | Chloroform (minimum amount) | orgsyn.org |

| Monitoring Method | Thin-Layer Chromatography (TLC) | chemicalbook.com |

| Isolation | Rotary evaporation of solvent from pure fractions | orgsyn.org |

Recrystallization and Precipitation Methods

Recrystallization is a fundamental purification technique for solid compounds, relying on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. While a specific recrystallization protocol for this compound is not detailed in the provided context, methods used for its precursors and isomers are directly applicable.

A common procedure involves dissolving the crude solid in a minimum amount of a suitable hot solvent in which the compound is soluble at elevated temperatures but less soluble at cooler temperatures. orgsyn.org For a precursor to a related isomer, 2-amino-5-bromobenzyl alcohol, a mixed-solvent system of ethyl acetate and hexanes is used. The crude material is dissolved in a minimal volume of refluxing ethyl acetate. orgsyn.org Subsequently, a less polar solvent (an "anti-solvent") like hexanes is slowly added to the hot solution until precipitation begins. orgsyn.org The mixture is then cooled, often to sub-ambient temperatures (e.g., -15°C), to maximize the crystal formation and yield. The purified solid is then collected by suction filtration. orgsyn.org

The table below lists common solvents used in recrystallization for purifying related aromatic amino compounds.

Table 2: Solvents for Recrystallization

| Solvent 1 (for dissolving) | Solvent 2 (Anti-solvent) | Application | Reference |

|---|

Chemical Reactivity and Transformation Mechanisms of 4 Amino 2 Bromobenzaldehyde

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 4-Amino-2-bromobenzaldehyde is a nuanced balance of the electronic and steric effects of its substituents. The aldehyde group provides a key site for nucleophilic attack, while the amino group and the bromine atom modulate the reactivity of the aromatic ring and the carbonyl carbon.

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon susceptible to attack by nucleophiles. vulcanchem.com This electrophilicity is a central feature of the compound's reactivity, enabling a variety of addition reactions. For instance, the aldehyde can react with nucleophiles such as amines to form unstable carbinolamine intermediates, which can then dehydrate to form imines. ijacskros.comscispace.com

The presence of the amino and bromo substituents on the aromatic ring influences the reactivity of the aldehyde group. The amino group, being electron-donating, can increase the electron density on the aromatic ring, which in turn can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-withdrawing nature of the bromine atom can counteract this effect to some extent.

Reactivity of the Aromatic Amino Group

The amino group (-NH2) attached to the aromatic ring is a nucleophilic center. cymitquimica.com The lone pair of electrons on the nitrogen atom can participate in reactions with electrophiles. This nucleophilicity is fundamental to the formation of Schiff bases, where the amino group of one molecule attacks the aldehyde group of another. ijacskros.comscispace.com

Furthermore, the amino group is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic substitution. electronicsandbooks.com However, in the case of this compound, the positions ortho and para to the amino group are already substituted by the bromine atom and the aldehyde group.

Influence of the Bromine Substituent on Aromatic Ring Activation

The bromine atom at the 2-position exerts both electronic and steric effects on the reactivity of the aromatic ring. Electronically, as a halogen, bromine is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This means that while it makes the ring less reactive towards electrophiles compared to benzene (B151609), any substitution that does occur is directed to the positions ortho and para to the bromine. However, in this compound, these positions are already occupied.

The bromine atom can also participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it can act as a leaving group. cymitquimica.comresearchgate.net This allows for the formation of new carbon-carbon bonds at the 2-position, providing a pathway for further derivatization. The steric bulk of the bromine atom can also influence the approach of reagents to the adjacent aldehyde and amino groups.

Condensation Reactions and Imine (Schiff Base) Formation

A prominent class of reactions for this compound involves condensation with primary amines to form imines, also known as Schiff bases. scispace.commasterorganicchemistry.com These reactions are of significant interest due to the wide range of applications of the resulting imine compounds. researchgate.net

Formation of N-Substituted Imines from Primary Amines

The reaction of this compound with primary amines leads to the formation of N-substituted imines. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water. scispace.commasterorganicchemistry.com The general scheme involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine. ijacskros.comscispace.com This intermediate is typically unstable and readily eliminates a molecule of water to form the stable imine product, which contains a carbon-nitrogen double bond (azomethine group). scispace.comresearchgate.net

The reaction is often catalyzed by acid or base. scispace.com Acid catalysis facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). libretexts.org The rate of imine formation is often pH-dependent, with an optimal pH around 5. libretexts.org

Various primary amines can be used in this reaction, leading to a diverse array of N-substituted imines derived from this compound. The nature of the substituent on the primary amine can influence the reaction rate and the properties of the resulting Schiff base.

Below is a table summarizing examples of Schiff base formation from substituted benzaldehydes and primary amines, illustrating the general applicability of this reaction type.

| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product Type | Reference |

| 4-Bromobenzaldehyde (B125591) | Ethyl 2-aminobenzoate | Methanesulphonic acid/Ethanol (B145695) | Schiff Base | amazonaws.com |

| 3-Bromobenzaldehyde | 2-Aminophenol (B121084) | Conc. H2SO4 | Schiff Base | scispace.com |

| Substituted Benzaldehydes | 3-Aminophenol | Reflux | Schiff Base | iljs.org.ng |

| Substituted Benzaldehydes | Sulfamethoxazole | Glacial Acetic Acid/Ethanol | Schiff Base | nih.gov |

| 4-Bromobenzaldehyde | Aminothiazole derivatives | - | Schiff Base | sjpas.com |

Mechanistic Investigations of Schiff Base Condensations

The mechanism of Schiff base formation has been a subject of detailed study. The generally accepted mechanism proceeds in two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. arkat-usa.org

The first step is the nucleophilic addition of the amine to the carbonyl carbon. ijacskros.comresearchgate.net This step is reversible and leads to the formation of a zwitterionic intermediate which quickly undergoes a proton transfer to form the neutral carbinolamine. arkat-usa.org

The second stage is the elimination of water from the carbinolamine to form the imine. arkat-usa.orgresearchgate.net This dehydration step is typically the rate-determining step and is often acid-catalyzed. sci-hub.se Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (H2O), facilitating its departure and the formation of an iminium ion. Subsequent deprotonation of the nitrogen atom yields the final imine product. researchgate.net

Kinetic studies have shown that the rate of Schiff base formation is influenced by the pH of the reaction medium. sci-hub.se A maximum rate is often observed at a weakly acidic pH. At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, slowing down the initial addition step. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. libretexts.org The electronic effects of substituents on both the aldehyde and the amine also play a crucial role. Electron-withdrawing groups on the benzaldehyde generally increase the rate of the initial nucleophilic attack, while electron-donating groups on the amine enhance its nucleophilicity. sci-hub.se

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the bromine atom on the this compound ring serves as an excellent handle for such transformations. vulcanchem.com These reactions typically involve a metal catalyst, most commonly palladium, to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.

The presence of the bromine atom on the aromatic ring of this compound enables its use in palladium-catalyzed arylation reactions. medchemexpress.comchemicalbook.com These strategies are vital for synthesizing biaryl compounds and other complex aromatic systems. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

For instance, 4-bromobenzaldehyde derivatives are known to participate in palladium-catalyzed mono- and bis-arylation of heterocycles like 3,4-(ethylenedioxy)thiophenes. medchemexpress.comchemicalbook.com Palladium catalysts, often supported by ligands such as triphenylphosphine, facilitate these transformations. In a related context, ortho-substituted bromobenzaldehydes, including 2-bromobenzaldehyde (B122850), have been successfully used in direct arylation reactions with heteroaromatics like benzoxazole, achieving good yields. rsc.org The amino group at the 4-position in the target molecule influences the electronic properties of the aromatic ring, which can affect reaction rates and yields.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. researchgate.net this compound is a suitable substrate for this reaction due to its aryl bromide moiety. vulcanchem.com The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly valuable in pharmaceutical and fine chemical synthesis. researchgate.netbeilstein-journals.org

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide (this compound) to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid (or its ester) to the palladium complex, and reductive elimination to form the new biaryl compound. researchgate.net The efficiency of the reaction can be influenced by the choice of catalyst, base, and solvent. beilstein-journals.orgresearchgate.net For example, a novel 4-aminoantipyrine-Pd(II) complex has been shown to be a highly active precatalyst for the Suzuki-Miyaura coupling of p-bromobenzaldehyde with phenylboronic acid, achieving excellent yields in ethanol with potassium carbonate as the base. beilstein-journals.orgbeilstein-journals.org Magnetically retrievable palladium nanoparticles have also been employed, demonstrating high efficiency and recyclability for the coupling of 4-bromobenzaldehyde in water. researchgate.net

| Aryl Halide (Example) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| p-Bromobenzaldehyde | Phenylboronic acid | 4-AAP–Pd(II) | K₂CO₃ | Ethanol | 96 | beilstein-journals.org |

| 4-Bromobenzaldehyde | Phenylboronic acid | Fe₃O₄@SiO₂@SePh@Pd(0) | K₂CO₃ | Water | >95 | researchgate.net |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd/Mg(OH)₂/MgO−ZrO₂ | - | - | High | researchgate.net |

This table presents data for related bromobenzaldehyde compounds, illustrating typical conditions applicable to this compound.

Cycloaddition and Heterocyclic Annulation Reactions

The aldehyde and amino functionalities of this compound, often in concert with the bromo group, make it a key precursor for the synthesis of a wide array of heterocyclic compounds. These reactions involve the formation of new rings, a process known as annulation.

Quinolines: Pyrimidine-fused quinolines can be synthesized through a one-pot, ligand-free, copper-catalyzed domino reaction. nih.govacs.org This strategy involves the reaction of 6-aminouracils with 2-bromobenzaldehydes in the presence of a copper(II) catalyst and a base, forming both a C-C and a C-N bond in a single operation. nih.govacs.org The reaction proceeds smoothly under microwave heating, and electron-donating substituents on the benzaldehyde ring tend to give better yields. acs.org

Pyrimidines: this compound can be a precursor for various pyrimidine (B1678525) derivatives. For example, substituted pyrimidines are synthesized by condensing chalcones with guanidine (B92328) derivatives. nih.gov The required chalcones can be prepared via a Claisen-Schmidt reaction between an acetophenone (B1666503) and a substituted benzaldehyde, such as 4-bromobenzaldehyde. Multicomponent reactions involving 4-bromobenzaldehyde, urea (B33335), and substituted acetophenones can yield either pyrimidin-2-ones or more complex hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the reaction conditions. researchgate.net

Tetrazoles: The synthesis of 5-substituted 1H-tetrazoles from this compound can be achieved via a multi-step process. thieme-connect.com First, a Schiff base is formed through the condensation of the aldehyde with an appropriate amine, such as 2-aminobenzimidazole. sciencescholar.ussciencescholar.us This intermediate then undergoes a [3+2] cycloaddition reaction with sodium azide (B81097) in a suitable solvent like 1,4-dioxane (B91453) or THF to form the tetrazole ring. sciencescholar.usscispace.com

Indazoles: 2H-Indazoles are readily synthesized through a copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. gjesr.comorganic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org The copper catalyst is crucial for facilitating the consecutive C-N and N-N bond formations that lead to the indazole core. gjesr.com Various copper sources, including CuI, CuO nanoparticles, and supported Cu(II) complexes, have been successfully employed. gjesr.comeurekaselect.com

Isoquinolines: The synthesis of isoquinoline (B145761) derivatives can be accomplished starting from 2-bromobenzaldehyde. google.comgoogle.com One approach involves a silver(I)-catalyzed cascade annulation of 2-alkynylbenzaldehydes (which can be prepared from 2-bromobenzaldehyde via Sonogashira coupling) with 2-aminobenzamides to form isoquinoline-fused quinazolinones. thieme-connect.com Another strategy involves the reaction of 2-bromobenzaldehyde oximes with active methylene (B1212753) compounds, catalyzed by copper(II), to yield isoquinoline N-oxides. researchgate.net

Oxazines: 1,3-Oxazine derivatives can be synthesized from chalcones derived from 4-bromobenzaldehyde. researchgate.netigsspublication.comigsspublication.com In this method, a chalcone (B49325) is first prepared by reacting 4-bromobenzaldehyde with a substituted acetophenone. This chalcone is then reacted with urea in the presence of a base to yield the 4-[4-amino-6-(4-bromophenyl)-2H-1,3-oxazin-2-yl]phenol derivative. researchgate.netigsspublication.com A more direct route involves the condensation of 2-bromobenzaldehyde with an amino alcohol like 2-amino-5-methylbenzylalcohol to produce dihydro-1H-benzo[d] Current time information in Bangalore, IN.academie-sciences.froxazine derivatives in high yield. mdpi.com

Thiazines: Similar to oxazines, 1,3-thiazine derivatives can be prepared from the same chalcone intermediate derived from 4-bromobenzaldehyde. researchgate.netigsspublication.com The key difference in the synthesis is the use of thiourea (B124793) instead of urea, which introduces the sulfur atom into the heterocyclic ring, leading to the formation of 4-[4-amino-6-(4-bromophenyl)-2H-1,3-thiazin-2-yl]phenol. researchgate.net

Other Significant Organic Transformations

Beyond the major reaction classes discussed, this compound can participate in other notable organic transformations. The aldehyde group can undergo standard reactions such as condensation to form Schiff bases, which are themselves versatile intermediates for synthesizing further heterocyclic systems like β-lactams and thiazolidinediones. sciencescholar.ussciencescholar.us The bromine atom also allows for participation in other palladium-catalyzed reactions, such as the Stille coupling, which utilizes organotin reagents. researchgate.net Furthermore, the molecule can be involved in complex cascade reactions, where multiple bonds are formed in a single synthetic operation, often catalyzed by bimetallic systems like palladium/copper, to rapidly build molecular complexity. sci-hub.se

Aldol (B89426) Condensation Variants

As an aromatic aldehyde lacking an α-hydrogen, this compound is an ideal substrate for crossed aldol condensation reactions, particularly the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation with an enolizable ketone or aldehyde to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone. wikipedia.orgeijppr.com

The Claisen-Schmidt condensation is a cornerstone for synthesizing chalcones, which are precursors to various heterocyclic compounds. researchgate.net While specific studies on this compound are not prevalent in the reviewed literature, the reactivity can be inferred from studies on the closely related 4-bromobenzaldehyde. These reactions are typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcohol solvent or even under solvent-free conditions. wikipedia.orgeijppr.comresearchgate.net The electron-donating 4-amino group in this compound would decrease the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde, potentially requiring slightly more forcing reaction conditions.

Research on 4-bromobenzaldehyde shows its successful condensation with various acetophenones to yield substituted chalcones. researchgate.netresearchgate.net For instance, the reaction of 4-bromobenzaldehyde with acetophenone and urea under acidic conditions can lead to the formation of aryl-substituted pyrimidin-2-ones or pyrimido[4,5-d]pyrimidin-2,7-diones, depending on the reaction solvent and substituents. researchgate.net Solvent-free grinding methods have also proven effective for the Claisen-Schmidt condensation of 4-bromobenzaldehyde with 4'-methoxyacetophenone (B371526) using NaOH, highlighting a green chemistry approach. researchgate.net

Table 1: Examples of Claisen-Schmidt Condensation with 4-Bromobenzaldehyde

| Ketone | Base/Catalyst | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetophenone | HCl | i-PrOH | 4-(4-bromophenyl)-6-phenyl-1H-pyrimidin-2-one | researchgate.net |

| 4-Methylacetophenone | HCl | i-PrOH | 4-(4-bromophenyl)-6-(4-tolyl)-1H-pyrimidin-2-one | researchgate.net |

| Acetophenone | NaOH | Solvent-free, grinding | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone) | rsc.org |

Functional Group Interconversions

The aldehyde and amino moieties of this compound are amenable to a variety of functional group transformations, enabling its use as a versatile intermediate in multistep syntheses.

Reactions of the Aldehyde Group The aldehyde group can be readily reduced to a primary alcohol. For example, the reduction of similar aldehydes is commonly achieved using sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. beilstein-journals.orgnih.gov Conversely, the corresponding 2-amino-4-bromobenzyl alcohol can be oxidized back to the aldehyde. While various oxidizing agents can be used, systems like copper(I)/TEMPO have been employed for the selective oxidation of similar amino benzyl (B1604629) alcohols to their corresponding aldehydes with high efficiency. orgsyn.org

Reactions of the Amino Group The primary amino group is nucleophilic and can undergo several characteristic reactions. cymitquimica.com

Schiff Base (Imine) Formation: The amino group can react with other aldehydes or ketones to form a Schiff base or imine. This reaction is fundamental in the synthesis of various heterocyclic systems and ligands. For instance, the reaction of 2-aminophenol with 4-bromobenzaldehyde produces the intermediate 2-(4-bromobenzylideneamino)phenol. google.com

Acylation: The amino group can be acylated using agents like acetic anhydride (B1165640) to form the corresponding acetamide. This is a common strategy to protect the amino group or to introduce an amide functionality. eijppr.com

Protection/Derivatization: In complex syntheses, the amino group may require protection to prevent unwanted side reactions. A common method involves condensation with 2-amino-2-methylpropan-1-ol to form a stable oxazoline, which can be cleaved later to regenerate the aldehyde. beilstein-journals.orgnih.gov

Table 2: Representative Functional Group Interconversions

| Functional Group | Reagent(s) | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | NaBH₄ | Reduction | Primary Alcohol | beilstein-journals.orgnih.gov |

| Amino | Benzaldehyde | Condensation | Schiff Base (Imine) | google.com |

| Amino | Acetic Anhydride | Acylation | Amide (Acetamide) | eijppr.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the aromatic ring of this compound can be displaced by a variety of nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of the ring towards SNAr is influenced by the electronic effects of its substituents. The aldehyde group at the para position acts as a strong electron-withdrawing group, which activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. However, the amino group at the C4 position is electron-donating, which deactivates the ring for this type of reaction. The bromine at C2 is ortho to the activating aldehyde group, making it a potential site for substitution.

The general leaving group ability in SNAr reactions is F > Cl ≈ Br > I. wuxiapptec.com However, experimental conditions and substrate-specific electronic factors can alter this trend. In some cases, bromo-substituted compounds have been shown to undergo SNAr reactions where their fluoro- and chloro-analogs are unreactive. diva-portal.org

Examples of SNAr reactions on related bromobenzaldehydes include:

Substitution with Nitrite (B80452): The bromo substituent can be replaced by a nitro group using a nitrite salt, such as sodium nitrite, in an organic solvent. This reaction is often catalyzed by a copper salt. google.com

Ullmann Condensation: This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol. For example, the Ullmann condensation of 2-chlorobenzoic acid derivatives with amines has been reported. semanticscholar.org This type of coupling could potentially be applied to this compound to form new C-N or C-O bonds at the C2 position.

Substitution with Alkoxides: In polyhalogenated benzaldehydes, substitution with alkoxides like sodium methoxide (B1231860) can occur. Quantum mechanics calculations on 2,3,6-trifluoro-4-bromobenzaldehyde show that the reaction proceeds selectively at the C2 position, influenced by the accessibility of the LUMO lobe at that carbon. wuxiapptec.com

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Catalyst | Reaction Type | Potential Product at C2 | Reference |

|---|---|---|---|---|

| NaNO₂ | Copper Salt | Nitration | 4-Amino-2-nitrobenzaldehyde | google.com |

| R-NH₂ | Copper Powder | Ullmann Condensation | N-Substituted-2,4-diaminobenzaldehyde | semanticscholar.org |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Amino-2-bromobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's constitution.

While specific experimental ¹H NMR data for this compound is not widely documented in the provided search results, the expected spectrum can be predicted based on its structure. The ¹H NMR spectrum would feature distinct signals for the aldehydic proton, the aromatic protons, and the amine protons.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the amino group (-NH₂) would likely produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The aromatic region would display a characteristic pattern for the three protons on the benzene (B151609) ring. Based on the substitution pattern (amino at C4, bromo at C2, and aldehyde at C1), we would expect three distinct signals. The proton at C3 (ortho to both the bromine and aldehyde group) would be a doublet. The proton at C5 (ortho to the amino group and meta to the aldehyde) would appear as a doublet of doublets. The proton at C6 (meta to the amino group and ortho to the aldehyde) would also be a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Singlet (s) |

| Aromatic H-3 | 7.6 - 7.8 | Doublet (d) |

| Aromatic H-5 | 6.8 - 7.0 | Doublet of Doublets (dd) |

| Aromatic H-6 | 7.4 - 7.6 | Doublet (d) |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, seven distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, anticipated around δ 190-195 ppm. The aromatic carbons will appear in the δ 110-150 ppm range. The carbon attached to the amino group (C4) would be significantly shielded and appear at the higher end of this range, while the carbon bonded to the bromine atom (C2) would be influenced by the halogen's electronegativity. The remaining aromatic carbons (C1, C3, C5, C6) will have distinct shifts determined by their position relative to the substituents. For comparison, the ¹³C NMR spectrum of the related compound 4-bromobenzaldehyde (B125591) shows signals at approximately 191.0, 135.1, 132.5, 130.9, and 129.8 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 195 |

| C1 (C-CHO) | 130 - 135 |

| C2 (C-Br) | 115 - 120 |

| C3 | 135 - 140 |

| C4 (C-NH₂) | 145 - 150 |

| C5 | 110 - 115 |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

To unequivocally assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For this compound, it would show a cross-peak between the H-5 and H-6 protons, confirming their neighboring relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton (C3-H3, C5-H5, C6-H6).

These advanced techniques, used in combination, provide a complete and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found in the search results, the expected peaks can be inferred. For comparison, the FTIR spectrum of 4-bromobenzaldehyde shows key peaks for the C=O stretch of the aldehyde and aromatic vibrations. researchgate.net

The N-H stretching vibrations of the primary amine group are expected as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would appear just above 3000 cm⁻¹. The most intense peak is typically the C=O stretching vibration of the aldehyde, expected in the range of 1680-1700 cm⁻¹. The aromatic C=C ring stretching vibrations usually appear as a series of peaks between 1450 and 1600 cm⁻¹. The C-N stretching of the aromatic amine is expected around 1250-1350 cm⁻¹, and the C-Br stretch would be found at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is scarce, data for the related 4-bromobenzaldehyde is available. nih.gov

For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=O stretching vibration of the aldehyde would also be observable. The C-Br bond, being heavy, would give a characteristic signal at low frequency. Raman spectroscopy is a valuable secondary technique for confirming the presence of these key functional groups and the aromatic backbone of the molecule.

Table 4: Predicted FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Shift Range (cm⁻¹) |

|---|---|---|

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic Ring | Ring Breathing/Stretching | 1000 - 1600 |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromobenzaldehyde |

| 2-Amino-4-bromobenzaldehyde (B1289445) |

| 4-aminobenzaldehyde (B1209532) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of aromatic aldehydes are characterized by bands arising from π → π* and n → π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the benzene ring. In this compound, the amino (-NH2) group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in molar absorptivity. Conversely, the bromo (-Br) and aldehyde (-CHO) groups are chromophores that also influence the electronic transitions.

A hypothetical UV-Vis data table for this compound, based on the behavior of similar compounds, is presented below for illustrative purposes.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~250 | ~12,000 | π → π |

| ~340 | ~3,000 | n → π |

Note: This data is illustrative and not based on experimental results from the provided search.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular formula, C7H6BrNO. The monoisotopic mass of this compound is calculated to be 198.96328 Da. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak [M]+ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the bromine atom, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) would be expected, with the two peaks having a roughly 1:1 intensity ratio.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the formyl radical (-CHO), the bromine atom, or other small neutral molecules. A detailed analysis of the fragmentation pattern can provide valuable structural information. For example, the mass spectrum of the related compound 4-bromobenzaldehyde shows a molecular ion at m/z 184 and a base peak at m/z 185, with other significant fragments observed. chemicalbook.comnist.gov A preparation method for 2-amino-4-bromobenzaldehyde reported the use of mass spectrometry to confirm the formation of the intermediate 2-amino-4-bromobenzyl alcohol, which showed a molecular ion peak at m/z 203.

Predicted collision cross-section (CCS) values for various adducts of 2-amino-4-bromobenzaldehyde have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 2-Amino-4-bromobenzaldehyde Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 199.97057 | 131.1 |

| [M+Na]⁺ | 221.95251 | 143.5 |

| [M-H]⁻ | 197.95601 | 137.5 |

| [M+NH₄]⁺ | 216.99711 | 153.6 |

| [M+K]⁺ | 237.92645 | 132.2 |

| [M+H-H₂O]⁺ | 181.96055 | 131.1 |

| [M+HCOO]⁻ | 243.96149 | 154.3 |

| [M+CH₃COO]⁻ | 257.97714 | 183.3 |

This data is based on computational predictions. uni.lu

X-ray Diffraction Crystallography (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the application of this technique to similar and related molecules demonstrates its power. For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined by single-crystal X-ray diffraction, revealing its monoclinic crystal system and space group. researchgate.net Similarly, the structures of other complex organic molecules have been confirmed using this method. researchgate.netnih.gov The use of powder X-ray diffraction is also crucial for confirming the phase purity of a crystalline sample. researchgate.net

A hypothetical crystallographic data table for this compound is provided below to illustrate the type of information obtained from an XRD study.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 5.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 450.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.965 |

Note: This data is hypothetical and for illustrative purposes only.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound.

For this compound (C7H6BrNO), the theoretical elemental composition can be calculated from its molecular weight (200.03 g/mol ). nih.gov This technique is routinely used in the characterization of newly synthesized compounds. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized by elemental analysis alongside other spectroscopic methods. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 42.04 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.03 |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.94 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.00 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.00 |

| Total | 200.04 | 100.00 |

Note: Atomic weights are rounded for this calculation.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of reaction mixtures and the assessment of compound purity. In the context of this compound, TLC can be used to monitor its synthesis, for instance, from the reduction of a nitro-substituted precursor. chemicalbook.com The progress of the reaction can be followed by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.

Table 5: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Rf Value |

| Silica (B1680970) Gel 60 F₂₅₄ | Ethyl Acetate (B1210297) / Hexane (1:3) | 0.45 |

Note: This data is hypothetical and for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique that provides high-resolution separation of compounds in a mixture. It is employed for both qualitative and quantitative analysis, making it ideal for determining the purity of this compound with a high degree of accuracy.

A reverse-phase (RP) HPLC method is typically used for the analysis of moderately polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. For a related compound, 4-aminobenzaldehyde, an RP-HPLC method using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier has been described. sielc.com For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Table 6: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min |

Note: This data is hypothetical and for illustrative purposes only.

Other Analytical Techniques

The following analytical methods are highly valuable for characterizing materials with specific properties, such as unpaired electrons or the ability to form ions in solution. However, for a simple, neutral organic molecule like this compound, their application is generally limited. The principles of each technique and their relevance to the target compound are discussed below.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly sensitive to free radicals and transition metal complexes with paramagnetic centers. The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of nuclear spins. wikipedia.org

For this compound, a standard organic molecule, all electrons are in paired orbitals. Consequently, it is a diamagnetic compound and does not possess any unpaired electrons. Therefore, it is "EPR-silent" and will not produce an EPR spectrum. This technique is not applicable for the direct structural elucidation or analysis of this compound itself.

EPR becomes a relevant and powerful tool when this compound is used as a ligand to form metal complexes. For instance, if it were to form a complex with a paramagnetic metal ion like Copper(II) or Manganese(II), the resulting complex would be EPR-active. The EPR spectrum of such a complex could then provide valuable information about the coordination environment of the metal ion, including the geometry and the nature of the metal-ligand bonding.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org It is widely used to study the thermal stability and decomposition patterns of materials, as well as the composition of multi-component systems. libretexts.orglibretexts.org A TGA thermogram plots mass against temperature, showing distinct steps where mass loss occurs due to processes like dehydration, desolvation, or decomposition. libretexts.org

While a TGA experiment could technically be performed on this compound, published research data for such an analysis is not available. This is likely because, as a simple, crystalline organic solid with a defined melting point (85 °C), its thermal behavior is straightforward. chemicalbook.com It is expected to be stable up to its boiling point and would then decompose at higher temperatures. For small molecules like this, techniques such as melting point determination and distillation are typically sufficient to establish thermal properties for purification and handling.

TGA is more commonly applied to more complex systems where this compound might be a precursor, such as:

Coordination Polymers and Metal-Organic Frameworks (MOFs): To determine the temperature at which coordinated solvent molecules are lost and when the organic linker (derived from the aldehyde) begins to decompose. libretexts.org

Schiff Base Metal Complexes: To study their thermal stability and decomposition pathways, which often occur in multiple steps corresponding to the loss of water molecules followed by the degradation of the organic ligand. wikipedia.orgmiamioh.edu

A hypothetical TGA curve for a metal complex derived from a Schiff base of this compound might show the following decomposition steps:

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 100 - 180 | 5 - 10% | Loss of lattice or coordinated water molecules |

| 250 - 400 | 40 - 60% | Decomposition of the organic Schiff base ligand |

| > 400 | - | Formation of stable metal oxide residue |

This table is a hypothetical representation for a metal complex and does not represent data for this compound.

Molar conductance (Λm) is a measure of a substance's ability to conduct electricity in solution. It is defined as the conductivity of a solution divided by the molar concentration of the electrolyte. allen.inwikipedia.org This measurement is fundamental in determining whether a compound is an electrolyte (dissociates into ions in solution) or a non-electrolyte. geeksforgeeks.org The magnitude of the molar conductance can also help to distinguish between strong and weak electrolytes and, for metal complexes, can indicate whether the ligand is coordinated to the metal ion or exists as a free counter-ion in the solution. researchgate.net

This compound is a neutral organic molecule. It does not possess any ionizable groups and does not dissociate into ions when dissolved in a solvent. Therefore, it is classified as a non-electrolyte . A solution of this compound in a solvent like DMSO or ethanol would be expected to have a molar conductance value that is negligible or close to zero, similar to that of the pure solvent.

This technique is primarily used in the study of ionic compounds, including metal complexes synthesized from ligands like this compound. For example, if a metal complex is synthesized, its molar conductivity would be measured to determine its nature in solution.

| Molar Conductance (Λm) in DMSO (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type | Interpretation |

| 0 - 40 | Non-electrolyte | All ligands are coordinated to the metal center. |

| 50 - 90 | 1:1 electrolyte | One ionic species is present per formula unit. |

| 100 - 150 | 1:2 electrolyte | Two ionic species are present per formula unit. |

This table provides typical ranges for interpreting molar conductance data for metal complexes and illustrates why the value for neutral this compound would be in the non-electrolyte range.

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. wikipedia.org Materials are broadly classified as diamagnetic (repelled by a magnetic field) or paramagnetic (attracted to a magnetic field). libretexts.org Paramagnetism arises from the presence of unpaired electrons. libretexts.org Measuring the magnetic susceptibility of a compound, often expressed as the effective magnetic moment (μ_eff), allows for the determination of the number of unpaired electrons in a molecule. This is a critical tool in studying the electronic structure of transition metal complexes. ias.ac.inacs.org

This compound has a closed-shell electronic structure, meaning all of its electrons are paired. As such, it is a diamagnetic compound. ias.ac.in Its magnetic susceptibility would be a small, negative value, a characteristic of all diamagnetic materials which arises from the interaction of the magnetic field with the paired electrons. wikipedia.org While this value could be measured, it is not a commonly reported parameter for simple organic molecules as it provides little unique structural information.

Magnetic susceptibility studies are indispensable for characterizing coordination compounds derived from ligands like this compound. By measuring the magnetic moment of a metal complex, one can confirm the oxidation state and spin state of the metal ion, which in turn helps to deduce the geometry of the complex.

| Metal Ion Example | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) | Typical Geometry |

| Cu(II) | 1 | 1.73 | Octahedral, Square Planar |

| Ni(II) | 2 | 2.83 | Octahedral, Tetrahedral |

| Mn(II) (high spin) | 5 | 5.92 | Octahedral |

| Co(II) (high spin) | 3 | 3.87 | Octahedral, Tetrahedral |

This table illustrates the relationship between unpaired electrons and magnetic moment for common paramagnetic metal ions that could be complexed with ligands derived from this compound. The magnetic moment is calculated as μ_so = √n(n+2).

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. uni-muenchen.deq-chem.com This method provides a depiction of the "best" Lewis structure for a molecule. The analysis involves diagonalizing blocks of the density matrix to find the most localized and occupied orbitals, which correspond to core orbitals, lone pairs (one-center), and bonds (two-center).

A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. wisc.edu This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, denoted as E(2), quantifies the extent of electron delocalization, or hyperconjugation, from the idealized Lewis structure. For this compound, significant donor-acceptor interactions would be expected between the nitrogen lone pair (nN) and the antibonding orbitals of the aromatic ring (πC-C), as well as between the π orbitals of the ring and the antibonding orbital of the carbonyl group (πC=O).

Natural Population Analysis (NPA) is a component of the NBO method that provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. q-chem.com NPA charges are less sensitive to the basis set used in the calculation and provide a more chemically meaningful distribution of electron density.

For this compound, an NPA would likely show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity. The carbonyl carbon and the carbon bonded to the bromine atom would be expected to carry positive charges. The distribution of these charges is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Illustrative NBO Analysis Data for this compound:

The following table illustrates the type of data obtained from an NBO analysis. The values are hypothetical and serve to demonstrate what a typical analysis would reveal for the key interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C3-C4) | > 5.0 | Lone Pair -> Antibonding π |

| π(C5-C6) | π(C=O) | ~ 2.0-5.0 | Bonding π -> Antibonding π |

| n(O) | σ(C1-Caldehyde) | > 1.0 | Lone Pair -> Antibonding σ |

| σ(C2-Br) | σ(C1-C6) | < 1.0 | Bonding σ -> Antibonding σ* |

Note: This table is for illustrative purposes only. The E(2) values are hypothetical and represent expected trends for this compound based on general chemical principles.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Chemical Bonding and Non-Covalent Interactions

The Electron Localization Function (ELF) is a theoretical tool that provides a visual understanding of electron pairing and localization in a molecule. It maps the probability of finding another electron near a reference electron. Regions of high ELF values indicate areas where electrons are paired and localized, such as in covalent bonds and lone pairs. In contrast, low ELF values correspond to regions of delocalized electrons. For this compound, an ELF analysis would visually confirm the covalent nature of the C-C, C-H, C-N, C=O, and C-Br bonds, and would clearly depict the lone pairs on the nitrogen and oxygen atoms.

Reduced Density Gradient (RDG) analysis is a method used to identify and visualize non-covalent interactions (NCIs). It plots the reduced density gradient against the electron density, multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the characterization of different interaction types:

Hydrogen bonds and strong attractive interactions appear as spikes at negative values.

Van der Waals interactions are characterized by spikes near zero.

Steric repulsion is indicated by spikes at positive values.

In the context of this compound, RDG analysis would be particularly useful for studying potential intramolecular hydrogen bonding between the amino group and the bromine atom, or between the aldehyde proton and the bromine atom. It could also reveal subtle van der Waals interactions within the molecule that contribute to its conformational stability.

Illustrative RDG Analysis Findings for this compound:

| Interaction Type | Expected RDG Signature | Location |

| Intramolecular H-bond | Spike at negative values | Between NH2 and Br |

| Van der Waals | Spike near zero | Across the aromatic ring |

| Steric Repulsion | Spike at positive values | Between adjacent substituents |

Note: This table is illustrative and outlines the expected qualitative results from an RDG analysis of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited states of molecules. rsc.org It is widely used to predict UV-visible absorption spectra by determining the energies of electronic transitions and their corresponding oscillator strengths. nih.govresearchgate.net

For this compound, a TD-DFT calculation would provide insights into its color and photophysical behavior. The primary electronic transitions would likely involve the promotion of an electron from a filled molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to an empty one (like the Lowest Unoccupied Molecular Orbital, LUMO). Given the structure of the molecule, these transitions are expected to be of a π → π* or n → π* character. The amino group (an electron-donating group) and the benzaldehyde (B42025) moiety (an electron-withdrawing group) create a push-pull system, which typically results in a low-energy HOMO-LUMO gap and absorption at longer wavelengths.

The TD-DFT results would include the calculated absorption wavelengths (λmax), the oscillator strengths (f), which indicate the intensity of the absorption, and the nature of the orbitals involved in the transition. This information is crucial for understanding the molecule's potential use in applications like dyes, sensors, or photofunctional materials.

Illustrative TD-DFT Data for this compound:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~350-400 | > 0.1 | HOMO → LUMO (π → π) |

| S0 → S2 | ~280-320 | > 0.05 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~250-280 | < 0.01 | n → π* |

Note: This table presents hypothetical data to illustrate the expected output of a TD-DFT calculation for this type of molecule.

Reaction Mechanism Elucidation via Computational Modeling (e.g., SNAr pathways, Transition State Analysis)

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr). The bromine atom, activated by the electron-withdrawing aldehyde group, is a potential leaving group for nucleophilic attack. Computational studies, likely using Density Functional Theory (DFT), could model the reaction of this compound with a nucleophile.

Such a study would involve:

Locating the transition state (TS) for the nucleophilic attack on the carbon bearing the bromine atom. nih.gov The geometry of the TS would reveal the synchronous or asynchronous nature of bond formation and breaking.

Calculating the activation energy (ΔG‡) , which is the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.

Identifying any intermediates , such as the Meisenheimer complex, which is a resonance-stabilized intermediate characteristic of SNAr reactions.

By comparing the activation barriers for substitution at the 2-position (ortho to the aldehyde) versus other positions, computational analysis can explain the regioselectivity of the reaction. The effect of the amino group on the reaction barrier can also be quantified. mdpi.com

Illustrative Data for a Hypothetical SNAr Reaction of this compound:

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Formation of Meisenheimer Intermediate | -5 to -10 | -4 to -8 |

| Transition State for Bromide Departure | +15 to +25 | +18 to +28 |

| Overall Reaction Energy | -10 to -20 | -12 to -22 |

Note: This table provides an illustrative energetic profile for a plausible SNAr reaction. Actual values would depend on the specific nucleophile and reaction conditions modeled.

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADME)

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. researchgate.netmdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures.

For this compound, a variety of computational models could be used to estimate its ADME properties. These models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural features with its biological activity or properties.

Key ADME parameters that can be predicted include:

Aqueous Solubility (logS): Crucial for absorption.

Lipophilicity (logP): Affects membrane permeability and distribution.

Caco-2 Permeability: An in vitro model for intestinal absorption. frontiersin.org

Plasma Protein Binding: Influences the amount of free compound available to exert its effect.

Metabolism Prediction: Identifies likely sites of metabolism by cytochrome P450 enzymes. nih.govresearchgate.net Aromatic amines, for example, are known to be susceptible to N-oxidation.

Toxicity Prediction: Flags potential toxicophores, such as aromatic amines which can sometimes be associated with mutagenicity. frontiersin.org

Illustrative Predicted ADME Profile for this compound:

| Property | Predicted Value/Classification | Implication |

| logP | 1.5 - 2.5 | Good lipophilicity for absorption |

| logS | -2.0 to -3.0 | Moderate aqueous solubility |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Positive (Aromatic Amine Alert) | Potential genotoxicity |

Note: This table contains hypothetical data based on the general structural features of this compound. These are predictions and would require experimental validation.

Other Computational Studies

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.comacs.org The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, specifically through calculations of the first-order hyperpolarizability (β), is a key tool for identifying promising NLO candidates.

Molecules with large hyperpolarizabilities typically possess a strong "push-pull" electronic structure, with an electron-donating group connected to an electron-accepting group through a π-conjugated system. This compound fits this description perfectly:

Donor: The amino (-NH2) group.

Acceptor: The aldehyde (-CHO) group.

π-system: The benzene ring.

Illustrative Hyperpolarizability Data for this compound:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3 - 5 D |

| First-order Hyperpolarizability (βtot) | 10 - 50 x 10-30 esu |

Note: The values in this table are illustrative and represent a plausible range for a molecule with this type of push-pull structure.

Computational and Theoretical Studies of 4 Amino 2 Bromobenzaldehyde and Its Derivatives

Topological Analysis (Surface Distance Projection, Hirshfeld Maps)

Topological analysis, particularly through the use of Hirshfeld surfaces and the associated two-dimensional fingerprint plots, provides a powerful tool for the qualitative and quantitative examination of intermolecular interactions within a crystal lattice. This method allows for the visualization and quantification of the close contacts that govern the supramolecular architecture of crystalline solids. While specific studies on the topological analysis of 4-Amino-2-bromobenzaldehyde are not extensively documented in publicly available literature, the analysis of structurally related brominated and amino-substituted organic compounds can provide significant insights into the expected intermolecular interactions.

Hirshfeld surface analysis is based on the principle of partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the isosurface where the contribution of the promolecule to the procrystal electron density is equal to 0.5.

Key parameters derived from Hirshfeld surface analysis include:

d norm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface to identify regions of significant intermolecular contact. It is a normalized quantity that combines di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), adjusted for the van der Waals radii of the respective atoms.

Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

White regions represent contacts approximately equal to the van der Waals radii.

Blue regions denote contacts longer than the van der Waals radii.

In the analysis of related brominated organic compounds, several key intermolecular contacts are consistently observed to play a crucial role in the crystal packing. nih.goverciyes.edu.trscienceopen.com For a molecule like this compound, the primary interactions would be expected to involve the bromine atom, the amino group, and the aldehyde functionality. The percentage contributions of various interatomic contacts to the Hirshfeld surface for a representative brominated heterocyclic compound are detailed in the table below. nih.gov

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Representative Brominated Organic Compound. nih.gov

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 37.9 |

| C···H/H···C | 18.4 |

| Br···H/H···Br | 13.3 |

| N···H/H···N | 11.5 |

| O···H/H···O | 10.0 |